molecular formula C14H17FN2O2 B2706842 N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 941894-56-0

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2706842
CAS No.: 941894-56-0
M. Wt: 264.3
InChI Key: JXUOTDVMNXALAD-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide: is a chemical compound with the molecular formula C14H18FN2O It is characterized by the presence of a cyclopentyl group and a 3-fluoro-4-methylphenyl group attached to an oxamide moiety

Scientific Research Applications

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide typically involves the reaction of cyclopentylamine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(3-fluoro-4-methoxyphenyl)oxamide
  • N-cyclopentyl-N’-(3-chloro-4-methylphenyl)oxamide
  • N-cyclopentyl-N’-(3-fluoro-4-ethylphenyl)oxamide

Uniqueness

N-cyclopentyl-N’-(3-fluoro-4-methylphenyl)oxamide is unique due to the specific combination of the cyclopentyl group and the 3-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUOTDVMNXALAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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